nivalenol

描述

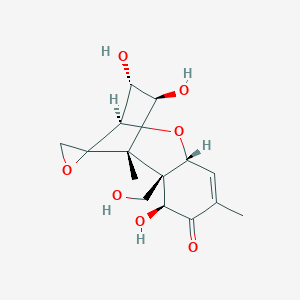

Standard Solution Nivalenol is a trichothecene.

作用机制

- NF-κB regulates immune responses, inflammation, and cell survival. Nivalenol activates NF-κB, leading to pro-inflammatory cytokine production and altered gene expression .

- Impact on Bioavailability : this compound’s solubility in water and polar organic solvents affects its bioavailability .

Biochemical Pathways

Pharmacokinetics

Action Environment

科学研究应用

食品安全与霉菌毒素管理

nivalenol (NIV) 是一种由镰刀菌属产生的 B 类单端孢霉烯类霉菌毒素,它可以污染多种食物。 由于其强烈的细胞毒性,它在食品和饲料中的存在是一个重大问题 . 该领域的研究重点是:

分析化学

NIV 的化学分析涉及:

毒理学和风险评估

关于 NIV 的毒理学研究对于了解其对健康的影响和进行风险评估至关重要。研究包括:

生化分析

Cellular Effects

Nivalenol has been shown to alter cell proliferation, particularly in tissues with increased levels of cellular proliferation, such as intestinal epithelial cells . It also upregulates the expression of proinflammatory genes in macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. One known mechanism of cytotoxicity of this compound is apoptotic cytotoxicity, where it causes DNA damage and apoptosis . It also causes changes in a number of different biological pathways, including the NF-κB pathway .

Temporal Effects in Laboratory Settings

It is known that this compound can cause changes in cell morphology and induce interleukin-8 secretion in HL60 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Symptoms observed in pigs after this compound exposure include feed refusal, vomiting, gastroenteric and dermal irritation or necrosis, and immunological dysfunction

Metabolic Pathways

This compound is involved in the metabolic pathways of the Fusarium species, which produce it as a secondary metabolite

Transport and Distribution

It is known that this compound can contaminate a variety of foods both in the field and during post-harvest handling and management .

Subcellular Localization

It is known that this compound can cause changes in cell morphology and induce interleukin-8 secretion in HL60 cells .

属性

IUPAC Name |

3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860301 | |

| Record name | 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Nivalenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in polar organic solvents | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Trichothecenes, such as nivalenol, inhibit peptidyl transferase with subsequent inhibition of peptide bond formation. The target organelle of trichothecene action is the 60S subunit of eukaryotic ribosomes, the protein inhibition activity correlating well with ribosome affinity. The mechanism of protein inhibition can be of two types: one is the inhibition of the initial step of protein synthesis (I-type) and the other the inhibition of the elongation-termination step (ET-type). Nivalenol is acting on the initial step of protein synthesis with an ID50 of 2.5 mg/mL in rabbit reticulocytes . Being potent direct and indirect inhibitors of protein, deoxyribonucleic (DNA) and ribonucleic (RNA) acids synthesis, trichothecenes are especially toxic to tissues with a high cell proliferation rate., Nivalenol rapidly inhibited protein synth both in HELA cells and in yeast spheroblasts. Nivalenol was a potent and highly selective inhibitor of polypeptide chain initiation in eukaryotes., Deoxynivalenol (DON) and nivalenol (NIV), trichothecene mycotoxins, are secondary metabolites produced by Fusarium fungi. Trichothecene mycotoxins cause immune dysfunction, thus leading to diverse responses to infection. The present study evaluated the effect of DON and NIV on nitric oxide (NO) production by RAW264 cells stimulated with lipopolysaccharide (LPS). LPS-induced NO production was reduced in the presence of these toxins. The transcriptional activation and expression of inducible NO synthase (iNOS) by LPS were also repressed by these toxins. DON or NIV inhibited LPS-induced expression of interferon-beta (IFN-beta), which plays an indispensable role in LPS-induced iNOS expression. These results indicate that DON and NIV inhibit the LPS-induced NO and IFN-beta production, which both play an important role for host protection against invading pathogens, and suggests that the inhibition of these factors may be involved in the immunotoxic effects of these mycotoxins. | |

| Details | PMID:19857559, Sugiyama K et al; Toxicol Lett 192 (2): 150-4 (2010) | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Crystals | |

CAS No. |

23282-20-4 | |

| Record name | NIVALENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nivalenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

222-223 °C, decomposes | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

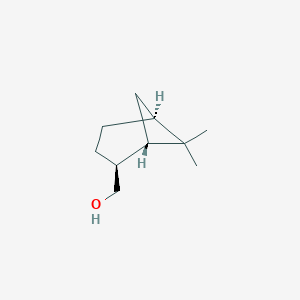

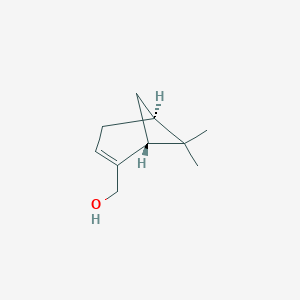

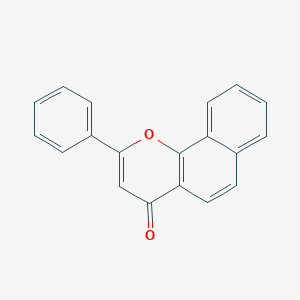

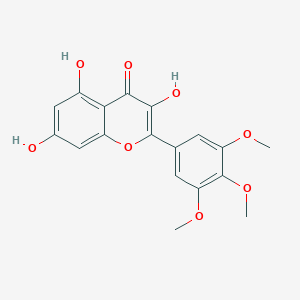

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

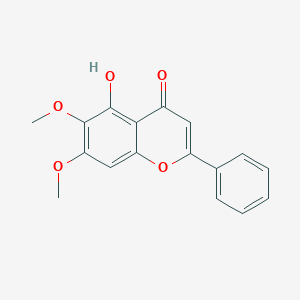

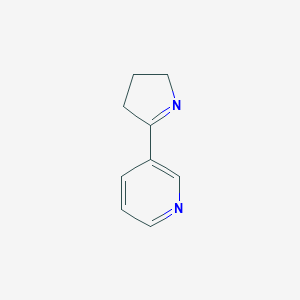

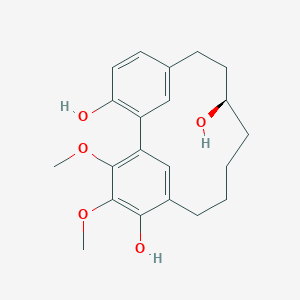

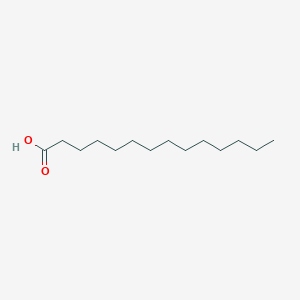

Feasible Synthetic Routes

Q1: What types of food products are most commonly contaminated with NIV?

A1: NIV frequently contaminates cereal crops such as wheat, barley, and maize. [, , , , , , , , ]. In addition, processed cereal products like flour can also contain NIV [].

Q2: Is NIV found together with other mycotoxins in contaminated grain?

A3: Yes, NIV often co-occurs with other mycotoxins. For example, in contaminated wheat, NIV has been found alongside deoxynivalenol, often at lower concentrations [, , ]. In corn, NIV and fusarenone-X have been detected together []. Additionally, other mycotoxins like zearalenone and deoxythis compound derivatives can be present in co-contaminated samples [, , ].

Q3: What is the molecular formula and weight of NIV?

A3: The molecular formula of NIV is C15H20O7, and its molecular weight is 324.32 g/mol.

Q4: What analytical methods are commonly used for the detection and quantification of NIV?

A4: Various analytical techniques are employed to detect and quantify NIV, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely used for NIV analysis due to its accuracy and sensitivity [, , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for NIV detection and confirmation, often used for complex matrices [, , , , , ].

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods, employing antibodies specific for NIV or its derivatives, allow rapid and sensitive detection, even at low concentrations [, , , , ].

- Surface Plasmon Resonance (SPR): SPR-based immunoassays offer real-time detection and can be used for rapid screening of NIV [].

Q5: What is a this compound chemotype?

A6: A chemotype refers to a group of fungal isolates sharing a similar chemical profile regarding the mycotoxins they produce. A this compound chemotype of Fusarium, for example, refers to isolates that primarily produce this compound as their main toxin [, , ]. These chemotypes can differ in their geographical distribution and might present distinct risks in terms of mycotoxin contamination [, , ].

Q6: How does NIV exert its toxic effects on cells?

A7: NIV primarily inhibits protein synthesis in eukaryotic cells. While the precise mechanism is not fully understood, it's thought to bind to the ribosomes, disrupting the process of translation and ultimately leading to cell death [, ]. Studies on human promyelocytic leukemia HL60 cells have indicated that NIV's cytotoxicity is partially dependent on intracellular calcium ions [].

Q7: Does NIV pose a risk to human health?

A9: Yes, NIV is considered a significant health hazard to humans [, , ]. Consuming contaminated food can lead to various adverse effects, and long-term exposure even at low levels is a concern [, , ].

Q8: What strategies are employed to manage NIV contamination in food and feed?

A8: Managing NIV contamination involves a multi-faceted approach, including:

- Good agricultural practices: Proper pre-harvest practices, such as crop rotation, resistant cultivars, and timely fungicide application, can help minimize Fusarium infection and, consequently, NIV contamination [, , ].

- Post-harvest strategies: Storage conditions play a crucial role in preventing further fungal growth and toxin production. Maintaining low moisture levels and proper ventilation are essential [].

- Milling processes: Studies have shown that milling can help reduce NIV levels in cereal grains, but a significant portion of the toxin often ends up in the bran fraction [, ].

- Detoxification methods: Research is ongoing to develop effective methods to detoxify contaminated products. This includes exploring the use of microorganisms capable of degrading NIV into less toxic compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)